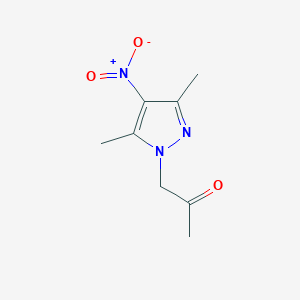
3-fluoro-N-methylbenzamide
Overview
Description
3-fluoro-N-methylbenzamide, also known as N-Methyl 3-fluorobenzamide, is a compound with the molecular formula C8H8FNO and a molecular weight of 153.15 . It is also known by other synonyms such as 5-fluoro-N-methyl-benzamide and Benzamide, 3-fluoro-N-methyl- . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 3-fluoro-N-methylbenzamide consists of a benzamide core with a fluorine atom at the 3-position and a methyl group attached to the nitrogen atom . The InChI key for this compound is AOSZITJMCUMUCD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-fluoro-N-methylbenzamide has a molecular weight of 153.15 and a molecular formula of C8H8FNO . It has a complexity of 149 and a topological polar surface area of 29.1Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Scientific Research Applications
Fluorescent Probes Development
3-fluoro-N-methylbenzamide: is a potential candidate for the synthesis of fluorescent probes due to its fluorine atom, which can contribute to the fluorescence properties. Fluorescent probes are vital in biomedical research for detecting biomolecules or molecular activities within cells . The design of these probes often requires the introduction of a fluorophore, and the fluorine in 3-fluoro-N-methylbenzamide could be utilized to enhance the probe’s sensitivity and selectivity.
Material Science
The incorporation of fluorinated compounds like 3-fluoro-N-methylbenzamide into materials can significantly alter their properties. For instance, they can be used to create low surface energy coatings, which are essential for producing non-stick and anti-adhesive surfaces . This application is particularly relevant in the development of advanced coatings for industrial and consumer products.
Mechanism of Action
Target of Action
3-Fluoro-N-methylbenzamide is a derivative of N-Methylbenzamide . N-Methylbenzamide is known to be a potent inhibitor of PDE10A (phosphodiesterase 10A), a protein that is abundant only in brain tissue . Therefore, it is plausible that 3-Fluoro-N-methylbenzamide may also target PDE10A or similar proteins.
Mode of Action
Inhibition of PDE10A can lead to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which are important secondary messengers in signal transduction .
Biochemical Pathways
These pathways play crucial roles in various physiological processes, including memory, learning, and inflammation .
Result of Action
If it acts similarly to N-Methylbenzamide, it could potentially lead to increased levels of cAMP and cGMP, affecting various cellular processes .
properties
IUPAC Name |
3-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSZITJMCUMUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399715 | |
| Record name | N-Methyl 3-fuorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-methylbenzamide | |
CAS RN |
701-39-3 | |
| Record name | N-Methyl 3-fuorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1599089.png)

![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1599092.png)


![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)


![1-[(Tert-butyl)oxycarbonyl]-3-(4-fluorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1599104.png)




